N-Isopropyl L-Z-isoleucinamide
CAS No.: 1423037-44-8
Cat. No.: VC21075200
Molecular Formula: C17H26N2O3
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1423037-44-8 |
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Molecular Formula | C17H26N2O3 |
Molecular Weight | 306.4 g/mol |
IUPAC Name | benzyl N-[(2S,3S)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate |
Standard InChI | InChI=1S/C17H26N2O3/c1-5-13(4)15(16(20)18-12(2)3)19-17(21)22-11-14-9-7-6-8-10-14/h6-10,12-13,15H,5,11H2,1-4H3,(H,18,20)(H,19,21)/t13-,15-/m0/s1 |
Standard InChI Key | ASGOSUHDCGODBA-UKRRQHHQSA-N |
Isomeric SMILES | CC[C@@H](C)[C@H](C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1 |
SMILES | CCC(C)C(C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES | CCC(C)C(C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Structure and Properties
Molecular Structure
N-Isopropyl L-Z-isoleucinamide possesses a complex structure that combines several key functional groups. The core structure consists of the L-isoleucine amino acid with a benzyloxycarbonyl (Z) protecting group on the α-amino group and an isopropylamine attached to the carboxylic acid terminus. The stereochemistry of the molecule is defined by the naturally occurring L-isoleucine configuration, which contributes significantly to its biological activity and molecular recognition properties.
The molecular formula of N-Isopropyl L-Z-isoleucinamide is C₁₇H₂₆N₂O₃, with a InChI identifier of InChI=1S/C17H26N2O3/c1-5-13(4)15(16(20)18-12(2)3)19-17(21)22-11-14-9-7-6-8-10-14/h6-10,12-13,15H,5,11H2,1-4H3,(H,18,20)(H,19,21)/t13-,15-/m0/s1. This comprehensive chemical identifier precisely describes the arrangement of atoms and stereochemistry within the molecule.
Physical and Chemical Properties
The compound exists as a solid at room temperature with specific characteristics that influence its handling and applications in research settings . Although comprehensive physical data is limited in the available literature, its behavior in laboratory and research contexts can be predicted based on its structural features.
As a derivative of an amino acid with protective groups, N-Isopropyl L-Z-isoleucinamide demonstrates moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and dichloromethane, while exhibiting limited solubility in water. This solubility profile is important for its preparation, purification, and application in various research protocols.
The compound contains several functional groups that contribute to its chemical reactivity:
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The carbamate group (Z-protection) on the α-amino group
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The secondary amide bond formed with isopropylamine
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The chiral centers in the isoleucine backbone
These functional groups provide multiple sites for chemical reactions, including nucleophilic substitution, reduction, and oxidation, making this compound versatile in organic synthesis and medicinal chemistry applications.
Synthesis and Preparation
Synthetic Routes
The synthesis of N-Isopropyl L-Z-isoleucinamide typically follows established peptide chemistry protocols with specific modifications to accommodate the unique structural features of this compound. The general synthetic approach involves the reaction of Z-protected L-isoleucine with isopropylamine using appropriate coupling reagents.
A standard synthetic route may involve the following steps:
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Protection of the α-amino group of L-isoleucine using benzyl chloroformate to form Z-L-isoleucine
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Activation of the carboxylic acid group of Z-L-isoleucine using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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Reaction of the activated carboxylic acid with isopropylamine to form the final product
Reaction Conditions and Optimization
The synthesis of N-Isopropyl L-Z-isoleucinamide requires controlled conditions to ensure high yield and purity. The reaction typically proceeds under mild conditions in the presence of a base to neutralize the acid generated during the coupling process. The reaction is often conducted in anhydrous conditions under an inert atmosphere to prevent side reactions and degradation of sensitive intermediates.
Industrial production methods for this compound may employ more efficient approaches such as continuous flow systems and automated reactors to improve yield and consistency. Purification steps including recrystallization or chromatography are essential to obtain the final product with high purity for research and pharmaceutical applications.
Chemical Reactivity
Reactive Functional Groups
N-Isopropyl L-Z-isoleucinamide contains several reactive functional groups that determine its chemical behavior. The carbamate group can undergo hydrolysis under acidic or basic conditions, leading to deprotection of the amino group. The amide bond is relatively stable but can be cleaved under harsh conditions such as strong acid or base treatment .
Key Reaction Types
The compound can participate in various reaction types based on its functional groups:
Reaction Type | Reactive Site | Typical Reagents | Expected Products |
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Oxidation | Phenylmethyl ester | Potassium permanganate, Chromium trioxide | Carboxylic acid derivatives |
Reduction | Carbamate group | Lithium aluminum hydride, Sodium borohydride | Amine derivatives |
Nucleophilic Substitution | Ester or carbamate groups | Amines, Alcohols (under basic conditions) | Various substituted derivatives |
These reactions highlight the versatility of N-Isopropyl L-Z-isoleucinamide as a chemical entity and its potential as a building block in organic synthesis.
Biological Activity
Mechanisms of Action
The biological activity of N-Isopropyl L-Z-isoleucinamide is largely attributed to its structural similarity to natural amino acids and peptides, which allows it to interact with various biological targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. These interactions can influence biochemical pathways, contributing to the compound's observed biological effects.
The compound's lipophilicity, enhanced by the isopropyl group, influences its ability to cross biological membranes and reach intracellular targets. This characteristic is particularly important for its potential applications in drug development and medicinal chemistry.
Research Findings
Scientific investigations into the biological activity of N-Isopropyl L-Z-isoleucinamide have revealed several potential applications:
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Enzyme Inhibition: Studies suggest that the compound may inhibit specific proteases, which are crucial enzymes involved in various physiological processes including apoptosis and inflammation.
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Effects on Cell Proliferation: In vitro studies using human cancer cell lines have demonstrated a dose-dependent inhibition of cell growth, indicating potential anticancer properties.
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Metabolic Effects: Animal model studies have shown significant changes in metabolic markers following administration of this compound, suggesting a role in energy metabolism regulation.
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Neurological Effects: Behavioral assays have indicated that the compound may influence anxiety-like behaviors in rodent models, pointing to potential applications in neuropharmacology.
The following table summarizes the key biological activities observed in research studies:
Biological Activity | Observed Effects | Study Type |
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Enzyme Inhibition | Inhibition of specific proteases | In vitro enzymatic assays |
Anti-proliferative Activity | Dose-dependent inhibition of cancer cell growth | Cell culture studies |
Metabolic Regulation | Alterations in metabolic markers | Animal model studies |
Neurological Effects | Modulation of anxiety-like behaviors | Behavioral studies in rodent models |
Applications in Scientific Research
Medicinal Chemistry Applications
In the field of medicinal chemistry, N-Isopropyl L-Z-isoleucinamide serves as a valuable tool for structure-activity relationship studies. The compound's well-defined stereochemistry and functional groups allow researchers to investigate the effects of specific structural modifications on biological activity.
The compound's potential as a protease inhibitor makes it relevant for research into diseases where proteolytic enzymes play a pathological role, including cancer, inflammatory disorders, and neurodegenerative diseases. Its ability to modulate cellular signaling pathways also positions it as a potential lead compound for drug discovery programs targeting specific biochemical pathways.
Organic Synthesis Applications
As an intermediate in organic synthesis, N-Isopropyl L-Z-isoleucinamide can serve as a building block for the construction of more complex molecules. The presence of orthogonally protected functional groups (the Z-protected amino group and the isopropyl amide) allows for selective modification at specific sites, enabling the synthesis of diverse chemical libraries for biological screening.
Analytical Standards
Comparative Analysis
Structural Comparisons with Related Compounds
N-Isopropyl L-Z-isoleucinamide shares structural similarities with other protected amino acid derivatives but possesses unique features that distinguish it from related compounds. The combination of a carbamate group, a phenylmethyl ester, and a chiral center creates a distinctive chemical entity with specific reactivity and potential biological activity.
Unlike simpler compounds such as N-Isopropylacetamide (C₅H₁₁NO, CAS: 1118-69-0), N-Isopropyl L-Z-isoleucinamide contains additional functional groups and chiral centers that enhance its complexity and potential for specific molecular interactions . The presence of the isoleucine backbone and the Z-protecting group contributes to its unique three-dimensional structure and chemical behavior.
Functional Comparisons
When compared to other amino acid derivatives, N-Isopropyl L-Z-isoleucinamide demonstrates distinctive patterns of reactivity and biological activity. While simpler amides like N-Isopropylacetamide may interact with biological systems through hydrogen bonding and hydrophobic interactions, N-Isopropyl L-Z-isoleucinamide can engage in more complex and specific interactions due to its multiple functional groups and defined stereochemistry .
The compound's biological activity profile differs from related structures due to its unique combination of structural features. This specificity makes it valuable for targeted applications in medicinal chemistry and biological research.
Current Research and Future Perspectives
Recent Advances
Recent research on N-Isopropyl L-Z-isoleucinamide and related compounds has focused on exploring their potential as building blocks for the development of bioactive molecules. Studies have investigated their role as intermediates in the synthesis of peptide mimetics and other biologically active compounds.
The compound's potential anticancer activities have attracted particular attention, with studies exploring its effects on different cancer cell lines and investigating the underlying mechanisms. Research has also examined its interactions with specific enzymes and receptors to better understand its biological effects and potential therapeutic applications.
Future Research Directions
Future research on N-Isopropyl L-Z-isoleucinamide may focus on several promising directions:
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Detailed structure-activity relationship studies to identify the structural features responsible for specific biological activities
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Development of more efficient and environmentally friendly synthetic routes
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Exploration of potential applications in drug delivery systems
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Investigation of its interactions with specific cellular targets using advanced molecular modeling and experimental techniques
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Evaluation of its effects in animal models of various diseases, particularly cancer and neurological disorders
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